molecular formula C6H7BrClN3O2 B8322877 1-(2-Bromoethyl)-5-(chloromethyl)-3-nitro-1H-pyrazole

1-(2-Bromoethyl)-5-(chloromethyl)-3-nitro-1H-pyrazole

Cat. No.: B8322877
M. Wt: 268.49 g/mol
InChI Key: SQHZIXWZNWXYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromoethyl)-5-(chloromethyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C6H7BrClN3O2 and its molecular weight is 268.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7BrClN3O2

Molecular Weight

268.49 g/mol

IUPAC Name

1-(2-bromoethyl)-5-(chloromethyl)-3-nitropyrazole

InChI

InChI=1S/C6H7BrClN3O2/c7-1-2-10-5(4-8)3-6(9-10)11(12)13/h3H,1-2,4H2

InChI Key

SQHZIXWZNWXYQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CCBr)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50-mL three-necked round-bottomed flask equipped with a nitrogen inlet and a reflux condenser was purged with nitrogen and charged with 296b (438 mg, 1.76 mmol) and chloroform (10 mL). The reaction was cooled to −5° C. using an ice/acetone bath and SOCl2 (628 mg, 5.28 mmol) was added portion-wise. The cooling bath was removed and the reaction was stirred at 70° C. for 3 h. After this time, the solvent was removed under reduced pressure. ethyl acetate was added to the residue and the resulting solution was cooled to −5° C. Saturated aqueous sodium bicarbonate (3 mL) was added until a pH of 8.5 was reached. The mixture was partitioned between ethyl acetate and water. The combined organic layer was washed with saturated aqueous sodium carbonate (2×5 mL), brine (10 mL), and dried over sodium sulfate. The drying agent was removed by filtration. The filtrate was concentrated under reduced pressure to afford 296c (284 mg, 60%).
Name
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
628 mg
Type
reactant
Reaction Step Two
Name
Yield
60%

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